

Yadanzioside L: A Technical Overview of its Chemical Properties and Antiviral Activity

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For Immediate Release

[CITY, State] – [Date] – **Yadanzioside L**, a naturally occurring quassinoid, has demonstrated notable biological activity, particularly as an antiviral agent. This technical guide provides an indepth overview of its chemical properties, including its CAS number and molecular structure, and details the experimental basis for its anti-tobacco mosaic virus (TMV) activity. This document is intended for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Data

Yadanzioside L is a complex natural product isolated from the seeds of Brucea javanica (L.) Merr.[1] Its fundamental chemical and physical properties are summarized below for reference.



Property	Value	Source
CAS Number	99132-97-5	[2][3]
Molecular Formula	С34Н46О17	[2][3]
Molecular Weight	726.72 g/mol	[1][2]
IUPAC Name	methyl (1R,2S,3R,6R,8R,13S,14R,15 R,16S)-15,16-dihydroxy-3- [(E)-4-hydroxy-3,4- dimethylpent-2-enoyl]oxy-9,13- dimethyl-4,11-dioxo-10- [(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy- 5,18- dioxapentacyclo[12.5.0.0¹,6.0², ¹¹7.08,¹³]nonadec-9-ene-17- carboxylate	[3]
Class	Diterpenoid, Quassinoid	[1]

Molecular Structure

The chemical structure of **Yadanzioside L** is characterized by a highly oxygenated pentacyclic core, typical of quassinoids, with several stereocenters and functional groups that contribute to its biological activity.

(Image of the 2D molecular structure of **Yadanzioside L** would be placed here if image generation were supported)

Caption: 2D molecular structure of Yadanzioside L.

Antiviral Activity Against Tobacco Mosaic Virus (TMV)



Yadanzioside L has been identified as a potent inhibitor of Tobacco Mosaic Virus (TMV). Research has demonstrated its significant antiviral activity, with a reported half-maximal inhibitory concentration (IC₅₀) of 4.86 μ M.[2] This inhibitory effect was determined through established virological assays.

Experimental Protocols for Anti-TMV Activity Assessment

The anti-TMV activity of **Yadanzioside L** was evaluated using the conventional half-leaf and leaf-disk methods, coupled with Western blot analysis to quantify the viral coat protein.[1] A generalized protocol for these assays is outlined below.

- 1. Virus Purification and Inoculation:
- TMV is propagated in a systemic host plant (e.g., Nicotiana tabacum cv. K326).
- The virus is purified from infected leaves through differential centrifugation and precipitation.
- The purified virus is resuspended in a suitable buffer (e.g., phosphate buffer) to a specific concentration for inoculation.
- 2. Leaf-Disk and Half-Leaf Assay:
- Plant Material: A local lesion host plant, such as Nicotiana glutinosa, is used for the assay.
 The leaves of these plants develop localized necrotic lesions upon infection, allowing for the quantification of viral activity.
- Treatment Application (Leaf-Disk Method):
 - Leaf disks are punched from healthy leaves of the local lesion host.
 - The leaf disks are floated on a solution containing Yadanzioside L at various concentrations for a set period.
 - Control disks are floated on a solution without the compound.
 - After the incubation period, the leaf disks are inoculated with the purified TMV.



- Treatment Application (Half-Leaf Method):
 - One half of a leaf is gently rubbed with the TMV inoculum mixed with the test compound (Yadanzioside L).
 - The other half of the same leaf is rubbed with the TMV inoculum mixed with a control solution (without the compound).
- Incubation and Lesion Counting:
 - The inoculated plants or leaf disks are maintained in a controlled environment (e.g., greenhouse) for 2-3 days to allow for the development of local lesions.
 - The number of lesions on the treated and control samples is counted.
 - The inhibition rate is calculated using the formula: Inhibition (%) = [(C T) / C] × 100 where
 C is the average number of lesions in the control group and T is the average number of lesions in the treated group.
- 3. Western Blot Analysis:
- Protein Extraction: Total protein is extracted from the treated and control leaf tissues.
- SDS-PAGE: The extracted proteins are separated by size using sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE).
- Immunoblotting: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is then incubated with a primary antibody specific to the TMV coat protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- Detection: A chemiluminescent substrate is added, and the resulting signal is detected, allowing for the quantification of the TMV coat protein in each sample. A reduction in the coat protein level in the treated samples compared to the control indicates inhibition of viral replication.

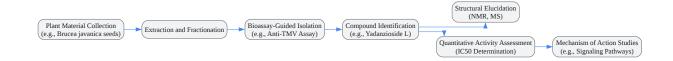
Signaling Pathways and Mechanism of Action



The precise signaling pathways through which **Yadanzioside L** exerts its anti-TMV effects have not been fully elucidated in the currently available literature. The antiviral mechanism of quassinoids, in general, is thought to involve the inhibition of viral protein synthesis and replication. However, specific interactions with host or viral proteins and the modulation of plant defense signaling pathways by **Yadanzioside L** remain areas for further investigation.

Logical Workflow for Antiviral Screening

The general workflow for identifying and characterizing antiviral compounds like **Yadanzioside L** from natural sources is depicted below.



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Antiviral Compound Discovery Workflow

This guide provides a foundational understanding of **Yadanzioside L**, serving as a valuable resource for the scientific community. Further research is warranted to fully explore its therapeutic potential and mechanism of action.

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References

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